1-(2-chlorobenzoyl)-4-[(furan-2-yl)methanesulfonyl]piperidine
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Overview
Description
1-(2-Chlorobenzoyl)-4-[(furan-2-yl)methanesulfonyl]piperidine is a complex organic compound that features a piperidine ring substituted with a 2-chlorobenzoyl group and a furan-2-yl methanesulfonyl group
Preparation Methods
The synthesis of 1-(2-chlorobenzoyl)-4-[(furan-2-yl)methanesulfonyl]piperidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 2-chlorobenzoyl group: This step often involves acylation reactions using 2-chlorobenzoyl chloride in the presence of a base such as pyridine.
Attachment of the furan-2-yl methanesulfonyl group: This can be done through sulfonylation reactions using furan-2-yl methanesulfonyl chloride.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions to ensure efficiency.
Chemical Reactions Analysis
1-(2-Chlorobenzoyl)-4-[(furan-2-yl)methanesulfonyl]piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorobenzoyl group, using nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., sodium hydroxide), and acids (e.g., hydrochloric acid). Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(2-Chlorobenzoyl)-4-[(furan-2-yl)methanesulfonyl]piperidine has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Utilized in the development of materials with unique chemical and physical properties.
Mechanism of Action
The mechanism of action of 1-(2-chlorobenzoyl)-4-[(furan-2-yl)methanesulfonyl]piperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its application, such as its use in medicinal chemistry for drug development.
Comparison with Similar Compounds
1-(2-Chlorobenzoyl)-4-[(furan-2-yl)methanesulfonyl]piperidine can be compared with other similar compounds, such as:
1-(2-Chlorobenzoyl)-4-(methylsulfonyl)piperidine: Lacks the furan ring, which may affect its reactivity and applications.
1-(2-Chlorobenzoyl)-4-[(thiophen-2-yl)methanesulfonyl]piperidine: Contains a thiophene ring instead of a furan ring, potentially altering its chemical properties and biological activity.
Properties
IUPAC Name |
(2-chlorophenyl)-[4-(furan-2-ylmethylsulfonyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO4S/c18-16-6-2-1-5-15(16)17(20)19-9-7-14(8-10-19)24(21,22)12-13-4-3-11-23-13/h1-6,11,14H,7-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODHLBCKAKVWYCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)CC2=CC=CO2)C(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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